{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE
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Overview
Description
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a carbamoyl group and a dimethoxybenzoate moiety. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmethylamine with methyl 2,4-dimethoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-6-4-5-7-14(13)11-20-18(21)12-25-19(22)16-9-8-15(23-2)10-17(16)24-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMKSMPXYHZJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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